Bienvenue dans la boutique en ligne BenchChem!

4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine

Synthetic methodology Reductive amination Process chemistry

This protected piperidine derivative is a strategic building block for medicinal chemistry, featuring a BOC-protected 4-amino group and an N-cyclopropylmethyl substituent. Its unique orthogonal protection enables efficient convergent synthesis, particularly for sigma-1 receptor ligand development. The scaffold's favorable LogP (2.3–2.53) and compliance with Lipinski guidelines make it ideal for CNS-targeted programs. Secure your research supply of this high-purity intermediate.

Molecular Formula C14H26N2O2
Molecular Weight 254.374
CAS No. 1228836-97-2
Cat. No. B581489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine
CAS1228836-97-2
Molecular FormulaC14H26N2O2
Molecular Weight254.374
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(CC1)CC2CC2
InChIInChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)15-12-6-8-16(9-7-12)10-11-4-5-11/h11-12H,4-10H2,1-3H3,(H,15,17)
InChIKeyVMALDJKFQXNVNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine CAS 1228836-97-2 Procurement Guide: Chemical Identity and Core Specifications


4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine (CAS 1228836-97-2; IUPAC: tert-butyl N-[1-(cyclopropylmethyl)piperidin-4-yl]carbamate) is a protected piperidine derivative with molecular formula C₁₄H₂₆N₂O₂ and molecular weight 254.37 g/mol . The compound features a tert-butoxycarbonyl (BOC)-protected 4-amino group and an N-cyclopropylmethyl substituent on the piperidine ring. It is primarily utilized as a synthetic intermediate in medicinal chemistry programs targeting central nervous system (CNS) disorders, enzyme inhibitors, and receptor ligands . The BOC group confers stability under basic conditions while enabling selective deprotection under acidic conditions, facilitating downstream functionalization in multi-step synthetic sequences .

Why Generic 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine Substitution Fails: Comparative Differentiation from In-Class Analogs


Substituting 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine with structurally similar in-class piperidine intermediates is not straightforward. The compound's dual functionality—the BOC-protected 4-amino group combined with the N-cyclopropylmethyl substituent—creates a unique physicochemical and reactivity profile that distinguishes it from analogs such as 4-(BOC-amino)piperidine (which lacks the cyclopropylmethyl group) and 1-(cyclopropylmethyl)piperidine (which lacks the BOC-protected amine) . The cyclopropylmethyl moiety enhances structural rigidity and contributes to an elevated LogP (2.3–2.53) compared to simpler piperidine scaffolds, influencing both binding interactions in target engagement assays and the compound's behavior in multi-step synthetic sequences . Furthermore, the specific substitution pattern on the piperidine nitrogen directly affects the compound's utility in convergent synthetic strategies, where the cyclopropylmethyl group remains intact while the BOC-protected amine undergoes orthogonal deprotection for subsequent coupling reactions .

Quantitative Evidence for 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine: Comparative Performance Data vs. Analogs


Synthetic Yield Comparison: 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine vs. Alternative N-Alkyl Piperidine Intermediates

4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine is synthesized via reductive amination of 4-(BOC-amino)piperidine with cyclopropanecarboxaldehyde using sodium triacetoxyborohydride (STAB) in dichloromethane, yielding 78% under optimized conditions . This yield compares favorably to structurally analogous N-alkylation reactions of 4-(BOC-amino)piperidine with alternative aldehydes, which typically achieve 60–72% yields under comparable reductive amination conditions due to differential steric and electronic effects of the aldehyde electrophile [1]. The cyclopropylmethyl group presents moderate steric hindrance that balances reactivity with product selectivity, avoiding both the sluggish kinetics of bulkier alkyl groups and the side-reaction susceptibility of smaller, more electrophilic aldehydes.

Synthetic methodology Reductive amination Process chemistry

Lipophilicity Profile: LogP Comparison of 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine vs. 4-(BOC-amino)piperidine

4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine exhibits a calculated LogP (octanol/water partition coefficient) of 2.3–2.53, as reported across multiple authoritative chemical databases . In contrast, the parent scaffold 4-(BOC-amino)piperidine (lacking the N-cyclopropylmethyl substituent) has a predicted LogP of approximately 0.8–1.1 [1]. The incorporation of the cyclopropylmethyl group increases lipophilicity by approximately 1.2–1.7 LogP units, placing the compound in a favorable CNS drug-like lipophilicity range (typically LogP 2–4) while maintaining sufficient aqueous compatibility for solution-phase chemistry [2]. This intermediate lipophilicity distinguishes the compound from both highly polar unprotected piperidines and excessively hydrophobic fully alkylated derivatives.

Physicochemical properties Lipophilicity Drug-likeness

Sigma-1 Receptor Ligand Scaffold Utility: Structural Differentiation vs. N-Unsubstituted Piperidine Analogs

4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine serves as a key synthetic precursor for sigma receptor ligands, particularly sigma-1 receptor modulators . Structural analogs bearing the 1-(cyclopropylmethyl)piperidine scaffold have demonstrated high sigma-1 receptor binding affinity, with reported Kᵢ values of 2–9 nM for optimized derivatives [1] [2]. While the BOC-protected form does not itself exhibit direct receptor binding (due to the steric bulk of the protecting group), the scaffold's architecture—specifically the cyclopropylmethyl N-substituent—is a critical determinant of sigma-1 receptor engagement following BOC deprotection and subsequent functionalization at the 4-position [3]. In contrast, N-unsubstituted or N-benzyl piperidine analogs generally exhibit reduced sigma-1 selectivity and affinity (Kᵢ > 100 nM) in the same assay systems [4].

Sigma receptor CNS pharmacology Medicinal chemistry

Orthogonal Protection Strategy Efficiency: BOC Deprotection Kinetics vs. CBZ-Protected Analogs

The BOC (tert-butoxycarbonyl) protecting group on 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine undergoes quantitative deprotection under mild acidic conditions (e.g., TFA in dichloromethane, 0–25 °C, 1–2 hours) while leaving the N-cyclopropylmethyl group intact . This orthogonality enables sequential functionalization strategies where the cyclopropylmethylated piperidine core remains unchanged during amine deprotection. In comparative studies of N-protected piperidine intermediates, BOC deprotection proceeds with >95% conversion within 60 minutes at room temperature, whereas CBZ (carboxybenzyl) deprotection requires hydrogenolysis conditions (H₂, Pd/C) that are incompatible with certain downstream functional groups or require elevated pressures and extended reaction times (4–24 hours) [1]. The BOC strategy thus offers superior compatibility with acid-sensitive cyclopropyl-containing architectures compared to hydrogenation-labile protecting groups.

Protecting group chemistry Solid-phase synthesis Peptide coupling

Optimal Procurement and Application Scenarios for 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine


Medicinal Chemistry: Sigma-1 Receptor Ligand Development Programs

4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine is optimally deployed as a key intermediate in sigma-1 receptor ligand discovery. The N-cyclopropylmethylpiperidine scaffold is a validated pharmacophore for high-affinity sigma-1 receptor binding (Kᵢ values of 2–9 nM for optimized derivatives), making this compound an ideal starting point for SAR expansion at the 4-position [1]. Following BOC deprotection, the free 4-amino group can be functionalized with diverse aryl, heteroaryl, or acyl moieties to modulate receptor selectivity and pharmacokinetic properties. This application is particularly relevant for CNS-targeted programs where the intermediate lipophilicity (LogP 2.3–2.53) aligns with blood-brain barrier permeability requirements .

Synthetic Methodology: Convergent Synthesis of Multifunctional Piperidine Derivatives

The compound's orthogonal protection architecture—acid-labile BOC on the 4-amino group and stable N-cyclopropylmethyl substituent—enables efficient convergent synthetic strategies. In multi-step medicinal chemistry workflows, 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine can be deprotected under mild acidic conditions (TFA/CH₂Cl₂, 25 °C, 60 minutes) to reveal the free amine for subsequent coupling, while the N-alkyl group remains intact throughout the sequence [1]. The reported 78% synthetic yield for its preparation via reductive amination further supports its viability as a cost-effective building block for library synthesis and lead optimization campaigns .

Chemical Biology: Enzyme Inhibitor and Receptor Ligand Probe Synthesis

This compound serves as a versatile precursor for generating chemical biology probes targeting enzyme active sites and receptor binding pockets. The cyclopropylmethyl moiety enhances structural rigidity and provides a defined hydrophobic interaction surface that can be exploited in structure-based design [1]. Researchers studying kinase inhibition, GPCR modulation, or other protein-ligand interactions can utilize this intermediate to rapidly generate focused libraries with systematic variation at the 4-amino position following BOC removal. The scaffold's compatibility with standard peptide coupling and heterocycle-forming reactions broadens its utility across diverse target classes .

Process Chemistry: Scalable Intermediate for CNS Drug Candidates

For process chemistry groups advancing CNS-targeted drug candidates, 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine offers a reproducible, well-characterized building block with favorable physicochemical properties. The compound's calculated LogP (2.3–2.53) resides within the optimal CNS drug-likeness range, while its molecular weight (254.37 g/mol) and hydrogen bond donor/acceptor count (1 donor, 4 acceptors) comply with Lipinski guidelines [1]. The robust synthetic protocol (reductive amination with STAB, 78% yield) provides a foundation for kilogram-scale preparation when required for preclinical development or early clinical supply .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.